

Tripeptide-41: A Technical Deep Dive into its Discovery, Synthesis, and Lipolytic Mechanisms

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Compound of Interest

Compound Name: *Tripeptide-41*

Cat. No.: *B15617088*

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Abstract

Tripeptide-41, commercially known as CG-Lipoxyn, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its purported lipolytic and anti-adipogenic properties. Comprising the amino acid sequence Phenylalanine-Tryptophan-Tyrosine (Phe-Trp-Tyr), this peptide is a key asset of the South Korean biotechnology company Caregen, a leader in the development of biomimetic peptides. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of **Tripeptide-41**, with a focus on its role in modulating critical signaling pathways involved in fat metabolism. While detailed proprietary synthesis protocols and extensive quantitative clinical data remain closely held, this document synthesizes available information to offer a thorough understanding for research and development professionals.

Discovery and Origin

Tripeptide-41, also found under the trade name CG-Lipoxyn, was developed by Caregen, a South Korean company specializing in the research and development of growth factors and biomimetic peptides for cosmeceutical and pharmaceutical applications.^[1] While the specific timeline and researchers behind its initial discovery are not extensively publicized in peer-reviewed literature, its development is rooted in Caregen's broader strategy of creating synthetic peptides that mimic the action of natural biological molecules.^[1] The peptide is

marketed as a potent agent for slimming and anti-cellulite applications, highlighting its targeted design for modulating fat cell metabolism.[2]

Table 1: Chemical and Physical Properties of **Tripeptide-41**

Property	Value
IUPAC Name	(2S)-2-[[[(2S)-2-[[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Sequence	Phenylalanyl-Tryptophyl-Tyrosine (Phe-Trp-Tyr; FWY)
Molecular Formula	C ₂₉ H ₃₀ N ₄ O ₅
Molecular Weight	514.57 g/mol
CAS Number	1093241-16-7
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Synthesis Methodologies

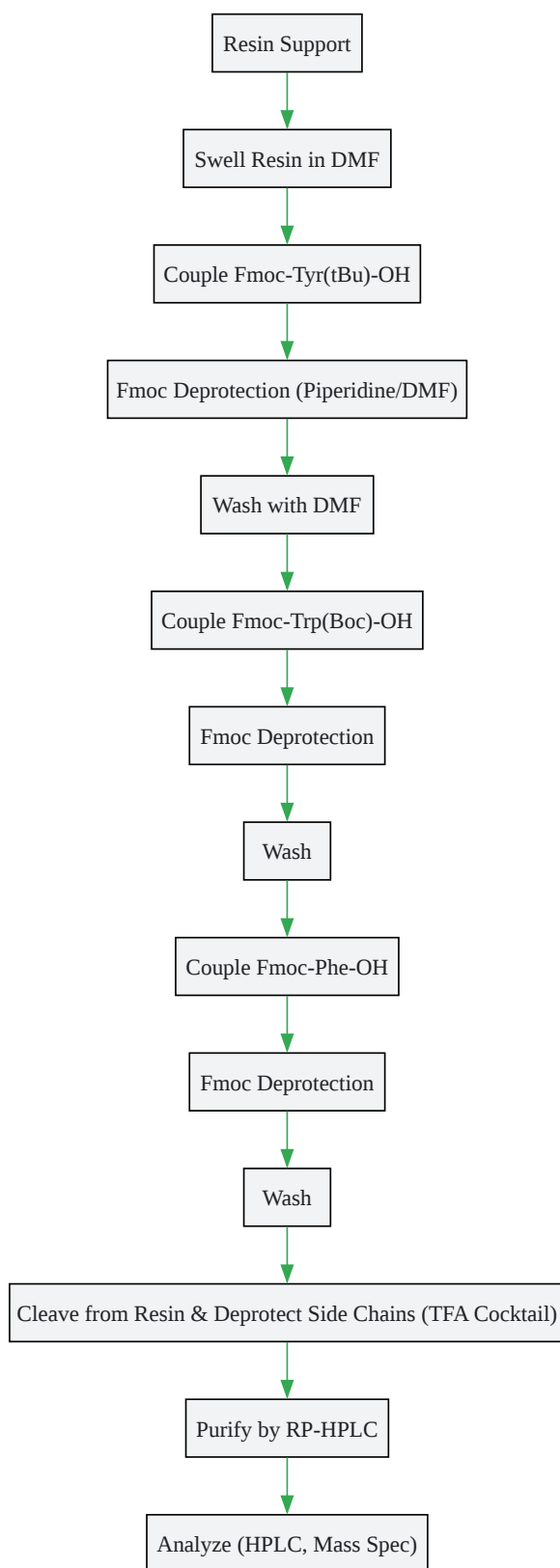
The primary method for synthesizing **Tripeptide-41**, like most peptides for research and commercial use, is Solid-Phase Peptide Synthesis (SPPS). This technique offers significant advantages in terms of efficiency, purification, and automation. While a specific, detailed protocol for **Tripeptide-41** is proprietary to its manufacturer, a general overview of the SPPS process is provided below.

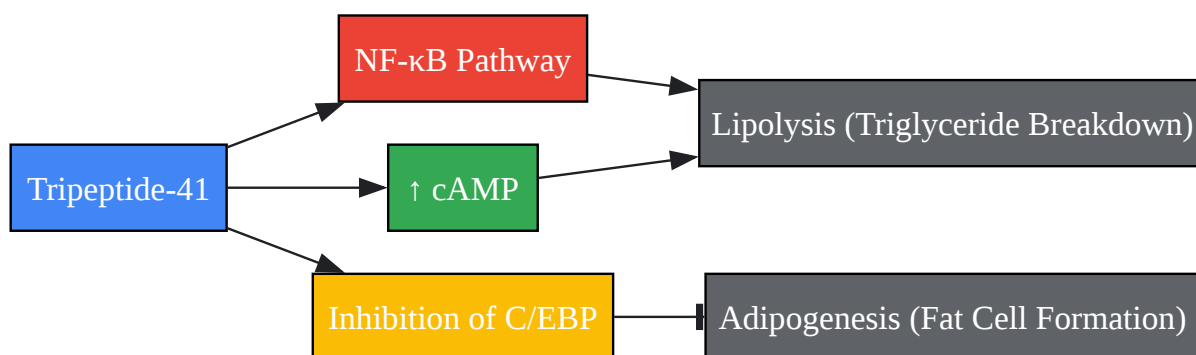
General Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: General Fmoc-Based Solid-Phase Peptide Synthesis

- **Resin Preparation:** An appropriate solid support, such as a Rink amide resin, is chosen to yield a C-terminal amide upon cleavage, which is common for many cosmetic peptides. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
- **First Amino Acid Coupling:** The C-terminal amino acid, in this case, Fmoc-Tyr(tBu)-OH, is activated and coupled to the resin.
 - **Activation:** The carboxylic acid group of the amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.
 - **Coupling:** The activated amino acid is added to the swelled resin and agitated to facilitate the coupling reaction.
- **Fmoc Deprotection:** The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the coupled amino acid is removed using a solution of piperidine in DMF (typically 20%). This exposes the free amine for the next coupling step.
- **Washing:** The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- **Subsequent Amino Acid Couplings:** Steps 2-4 are repeated for the remaining amino acids in the sequence (Fmoc-Trp(Boc)-OH and Fmoc-Phe-OH). The progress of each coupling reaction can be monitored using a qualitative ninhydrin test.
- **Cleavage and Deprotection:** Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., tBu for Tyrosine, Boc for Tryptophan) are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, a strong acid solution containing scavengers (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
- **Purification and Analysis:** The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.





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